REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Cl[C:15]1[CH:20]=[CH:19][N:18]=[CH:17][C:16]=1[CH:21]=[O:22]>CN(C=O)C.[Cu]>[O:7]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][C:16]=1[CH:21]=[O:22])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)C=O
|
Name
|
copper bronze
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Type
|
CUSTOM
|
Details
|
the resulting suspension stirred at 100°-110° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residues washed with ether
|
Type
|
ADDITION
|
Details
|
The combined ether washings were diluted to 400 ml with more ether
|
Type
|
WASH
|
Details
|
washed with saturated brine (4×)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=C(C=NC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |